![molecular formula C9H11N2O11P2-3 B1262458 dUDP trianion](/img/structure/B1262458.png)
dUDP trianion
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Overview
Description
DUDP(3-) is a 2'-deoxyribonucleoside 5'-diphosphate obtained by deprotonation of the diphosphate OH groups of 2'-deoxyuridine 5'-diphosphate (dUDP). It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a dUDP.
Scientific Research Applications
Nucleotide Metabolism and Replication : The study by Harkiolaki et al. (2004) revealed the X-ray structure of Trypanosoma cruzi dUTPase, an enzyme crucial for nucleotide metabolism and replication, in its native conformation and as a complex with dUDP. This research demonstrated a novel protein fold unique to this enzyme and its role in hydrolyzing dUTP to prevent its incorporation into DNA, which is essential for nucleotide metabolism and replication processes (Harkiolaki et al., 2004).
DNA Repair in Tumor Cells : A study by Hu et al. (2012) found that thymidylate kinase (TMPK) is required by tumor cells to prevent dUTP incorporation during DNA repair. The study highlights the importance of TMPK and RNR (ribonucleotide reductase) in the regulation of dUTP levels during DNA double-strand break repair in tumor cells (Hu et al., 2012).
Fluorescent Labeling in DNA Probes : Yu et al. (1994) described the synthesis of cyanine dye-labeled dUTP analogs, Cy3-dUTP and Cy5-dUTP, for use in fluorescence in situ hybridization (FISH). These analogs efficiently incorporate into DNA probes, allowing for sensitive and simple multicolor detection in various research and diagnostic applications (Yu et al., 1994).
Studies on Protein Stability and Nucleotide Binding : Quesada‐Soriano et al. (2007) investigated the interaction of Plasmodium falciparum dUTPase with various deoxyuridine derivatives, including dUDP. Their research provided insights into the thermodynamics of these interactions and highlighted the enzyme's stability and binding characteristics, which are crucial for developing antimalarial therapies (Quesada‐Soriano et al., 2007).
Rolling Circle Amplification Detection : Goryunova et al. (2021) utilized different modified dUTPs, including fluorescently labeled versions, to investigate their effectiveness in rolling circle amplification (RCA) detection methods. This research is significant for enhancing the sensitivity and efficiency of nucleic acid amplification-based detection methods (Goryunova et al., 2021).
properties
Product Name |
dUDP trianion |
---|---|
Molecular Formula |
C9H11N2O11P2-3 |
Molecular Weight |
385.14 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/p-3/t5-,6+,8+/m0/s1 |
InChI Key |
QHWZTVCCBMIIKE-SHYZEUOFSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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